Egfr/her2/dhfr-IN-1
Description
Rationale for Multi-Target Kinase and Enzyme Inhibition
The development of drugs that can engage multiple targets is a strategic shift from the "one drug, one target" paradigm. nih.gov This approach is rooted in the understanding that cancer is a complex disease driven by multiple genetic and signaling abnormalities. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. By concurrently inhibiting several crucial targets, multi-target inhibitors can potentially deliver a more potent anti-cancer effect, reduce the likelihood of drug resistance, and may offer a better safety profile compared to combination therapies using multiple individual drugs. nih.gov
Overview of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR) as Oncological Targets
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell growth, proliferation, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. This makes it a prime target for cancer therapy. nih.govnih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Its amplification or overexpression is a key driver in a significant portion of breast cancers and is also implicated in other malignancies. nih.govnih.gov Like EGFR, HER2 is a central node in signaling pathways that promote tumor growth.
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of DNA and other cellular components. It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in the production of nucleotides. researchgate.net Cancer cells, with their high rate of proliferation, have a high demand for DNA synthesis, making DHFR an attractive target for chemotherapy. mdpi.com
Historical Context of EGFR, HER2, and DHFR Inhibition Strategies
The development of inhibitors for these three targets has been a cornerstone of cancer therapy for decades. The first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, showed significant success in patients with specific EGFR mutations. biomolther.org However, resistance often develops, frequently due to a secondary mutation. biomolther.org
The targeting of HER2 was revolutionized by the development of the monoclonal antibody trastuzumab, which has dramatically improved outcomes for patients with HER2-positive breast cancer. nih.gov Subsequently, small molecule tyrosine kinase inhibitors that dually target EGFR and HER2, like lapatinib (B449), were developed to overcome some of the limitations of single-target therapies. nih.gov
DHFR inhibitors, such as methotrexate (B535133), are among the oldest and most widely used anti-cancer drugs. mdpi.com They have been a mainstay in the treatment of various cancers, but their use can be limited by toxicity and the development of resistance. mdpi.com
Significance of EGFR/HER2/DHFR-IN-1 in Preclinical Oncological Research
The emergence of compounds that can simultaneously inhibit EGFR, HER2, and DHFR represents a significant advancement in preclinical cancer research. While the specific compound "this compound" (also known as Compound 10e) has been identified as a dual inhibitor of EGFR and DHFR, a class of related compounds has demonstrated the ability to inhibit all three targets. medchemexpress.com
For instance, a compound designated as EGFR/HER2/DHFR-IN-2 (Compound 4b) has shown inhibitory activity against EGFR, HER2, and DHFR with IC50 values of 0.248 µM, 0.156 µM, and 0.138 µM, respectively. medchemexpress.com Another related molecule, EGFR/HER2/DHFR-IN-3 (compound 4c) , also potently inhibits both EGFR and HER2 with IC50 values of 0.138 µM and 0.092 µM, and shows activity against DHFR with an IC50 of 0.193 µM. medchemexpress.com These triple-acting inhibitors have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines. medchemexpress.com
The significance of these findings lies in the potential to attack cancer on multiple fronts with a single molecule. By targeting both the growth signaling pathways (EGFR and HER2) and the machinery for cell proliferation (DHFR), these inhibitors could offer a more comprehensive and robust anti-tumor effect. Preclinical studies on such compounds are crucial for understanding their mechanisms of action and for laying the groundwork for potential future clinical development.
Research Findings on Multi-Target EGFR, HER2, and DHFR Inhibitors
The following table summarizes the in vitro inhibitory activities of representative multi-target compounds against EGFR, HER2, and DHFR.
| Compound Name | EGFR IC50 (µM) | HER2 IC50 (µM) | DHFR IC50 (µM) |
| EGFR/DHFR-IN-1 (Compound 10e) | 0.151 | Not Reported | 0.541 |
| EGFR/HER2/DHFR-IN-2 (Compound 4b) | 0.248 | 0.156 | 0.138 |
| EGFR/HER2/DHFR-IN-3 (compound 4c) | 0.138 | 0.092 | 0.193 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from preclinical studies. medchemexpress.commedchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C14H11BrN4O2S |
|---|---|
Poids moléculaire |
379.23 g/mol |
Nom IUPAC |
N'-acetyl-5-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11BrN4O2S/c1-8(20)17-18-13(21)12-7-22-14-16-6-11(19(12)14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,20)(H,18,21) |
Clé InChI |
OJCVSCAUEKBQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Chemical Design and Synthesis of Egfr/her2/dhfr in 1 and Analogues
Rational Drug Design Methodologies
Rational drug design is a strategic approach to drug discovery that involves the design of molecules that are complementary in shape and charge to a specific biomolecular target. nih.govmdpi.com This contrasts with traditional methods of drug discovery, which rely on screening large libraries of chemical compounds. The design of EGFR/HER2/DHFR-IN-1 is a prime example of this targeted approach.
Molecular hybridization is a key strategy in rational drug design that involves combining two or more pharmacophores—the essential molecular features responsible for a drug's biological activity—into a single molecule. nih.govnih.govresearchgate.net This approach aims to create a hybrid compound with an enhanced or synergistic therapeutic effect, improved pharmacokinetic properties, or the ability to overcome drug resistance. nih.govresearchgate.net
In the context of this compound and its analogues, molecular hybridization is employed to integrate the structural motifs necessary for inhibiting both the EGFR/HER2 tyrosine kinases and the DHFR enzyme. researchgate.netnih.gov For instance, a quinazoline (B50416) scaffold, a known pharmacophore for EGFR and HER2 inhibitors, might be chemically linked to a diaminopyrimidine moiety, which is a classic feature of DHFR inhibitors like methotrexate (B535133). benchchem.commdpi.com This creates a single molecule capable of concurrently blocking signaling pathways crucial for cancer cell proliferation and survival (EGFR/HER2) and disrupting the synthesis of nucleotides necessary for DNA replication (DHFR). benchchem.com
The rationale behind this dual-targeting strategy is to achieve a more potent anticancer effect and to potentially circumvent the resistance mechanisms that can arise from targeting a single pathway. nih.gov
Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. mdpi.comscholarsresearchlibrary.comresearchgate.net These techniques have become indispensable in modern drug discovery, significantly reducing the time and cost associated with developing new therapies. researchgate.net For a multi-target inhibitor like this compound, CADD plays a crucial role in navigating the complex design challenges. researchgate.netnih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. d-nb.info Large chemical databases are computationally "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity of each compound. mdpi.com For this compound, SBVS would be used to screen for fragments or lead compounds that can fit into the ATP-binding pocket of EGFR and HER2, as well as the active site of DHFR. d-nb.infoarxiv.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of known active ligands to identify other compounds with similar properties. mdpi.com Pharmacophore modeling is a common LBVS technique. frontiersin.org
Recent studies have utilized virtual screening of databases like the National Cancer Institute (NCI) and ZINC to identify novel inhibitors for EGFR. mdpi.commdpi.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netukm.my In drug design, this involves predicting the binding mode and affinity of a small molecule ligand (the potential drug) within the active site of a target protein. scholarsresearchlibrary.comukm.my
For this compound, molecular docking simulations are essential for:
Predicting Binding Poses: Understanding how the inhibitor orients itself within the binding sites of EGFR, HER2, and DHFR. benchchem.comresearchgate.net This includes identifying key interactions such as hydrogen bonds and hydrophobic interactions. ukm.my
Estimating Binding Affinity: Scoring functions are used to calculate a value that represents the strength of the interaction, helping to prioritize compounds for synthesis and biological testing. ukm.my
Guiding Lead Optimization: By visualizing the docked pose, medicinal chemists can identify opportunities to modify the chemical structure of the inhibitor to improve its binding affinity and selectivity. scholarsresearchlibrary.com
Studies have shown that compounds with a thiazole-based scaffold, similar to that in some this compound analogues, exhibit potent inhibitory activity, and molecular docking has helped to elucidate their binding modes within the EGFR and DHFR active sites. researchgate.netnih.gov For example, docking studies of compound 39 (an imidazo[2,1-b]thiazole (B1210989) derivative) revealed its binding interactions within the active sites of both EGFR and HER2. nih.gov
Table 1: Molecular Docking Results for Selected Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Compound 39 | EGFR | - | Hydrogen bonding, π-π stacking |
| Compound 43 | HER2 | - | Hydrophobic interactions |
| Methotrexate | DHFR | - | Hydrogen bonding with key residues |
Note: Specific docking scores can vary depending on the software and parameters used.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of drug design, MD simulations provide a more dynamic and realistic view of the protein-ligand complex compared to the static picture provided by molecular docking. mdpi.com
For the this compound inhibitor, MD simulations can be used to:
Assess Binding Stability: To confirm that the inhibitor remains stably bound within the active site of the target proteins over a period of time. mdpi.comnih.gov This is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms. mdpi.com
Characterize Conformational Changes: To observe how the protein and ligand adapt to each other upon binding. This can reveal important information about the mechanism of inhibition. mdpi.com
Calculate Binding Free Energies: More rigorous methods like MM/PBSA and MM/GBSA can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
MD simulations have been used to validate the stability of newly designed inhibitors within the active site of DHFR and to understand the dynamic interactions that contribute to their inhibitory potency. mdpi.com
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.netmdpi.com These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. mdpi.com
Pharmacophore modeling can be used in two main ways:
Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of known active ligands and extracting their common chemical features. mdpi.com
Structure-Based Pharmacophore Modeling: When the 3D structure of the target-ligand complex is available, the key interaction points between the ligand and the protein can be used to define the pharmacophore. researchgate.netplos.org
For the development of this compound, pharmacophore models can be generated for each of the three targets. researchgate.netplos.org These models can then be used to:
Screen large chemical databases to identify new scaffolds that match the required pharmacophoric features. frontiersin.orgplos.org
Guide the design of hybrid molecules by ensuring that the final compound incorporates the essential pharmacophoric elements for all three targets. researchgate.net
For example, a pharmacophore model for DHFR inhibitors might include two hydrogen bond donors, one hydrogen bond acceptor, and a hydrophobic feature, which can then be used to screen for novel compounds with the potential to inhibit this enzyme. mdpi.com
Computer-Aided Drug Design (CADD) Techniques
Synthetic Routes and Chemical Modifications
The synthesis of this compound analogues involves the construction of various heterocyclic scaffolds, which are then functionalized to optimize their inhibitory activity against the target enzymes. The key structural motifs explored include thiazole (B1198619), imidazo[2,1-b]thiazole, and 2-alkoxycyanopyridine.
Thiazole-Based Derivatives
The synthesis of thiazole-based inhibitors often utilizes the Hantzsch thiazole synthesis. This method typically involves the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone. For instance, a series of thiazolyl-pyrazoline derivatives have been synthesized by reacting carbothioamides with α-chloro-1,3-dicarbonyl compounds in absolute ethanol (B145695) tandfonline.com.
Another approach involves the cyclization of pyrazoline N-thioamide derivatives with phenacyl bromide acs.org. The reaction conditions for these syntheses can be modified to improve yields and purity, such as using microwave irradiation or specific solvents. Chemical modifications on the thiazole ring and its substituents are crucial for modulating the biological activity. For example, substitutions on the pendant phenyl ring at the C-4 position of the thiazole moiety have been shown to enhance the inhibitory effectiveness towards EGFR tandfonline.com.
Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a key component of many potent EGFR/HER2 inhibitors. The synthesis of these derivatives often starts with the reaction of a 2-aminothiazole (B372263) with an α-haloketone to form the fused bicyclic system. Subsequent modifications are then introduced to the core structure.
For example, new series of imidazo[2,1-b]thiazole analogues have been synthesized and tested for their anticancer activity. researchgate.net These syntheses allow for the introduction of various substituents at different positions of the imidazo[2,1-b]thiazole ring system. Modeling studies have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for potent anticancer activity. nih.govmdpi.com
2-Alkoxycyanopyridine Derivatives
The synthesis of 2-alkoxycyanopyridine derivatives as multi-target inhibitors has been achieved through a one-pot, four-component reaction. This efficient synthetic strategy allows for the rapid generation of a library of compounds with diverse substitutions. nih.gov The reaction typically involves an aromatic aldehyde, a ketone, malononitrile, and an alkoxide.
Key modifications to this scaffold include varying the substituents on the phenyl rings and altering the length and nature of the alkoxy group at the 2-position of the pyridine (B92270) ring. These modifications have been shown to significantly impact the inhibitory potency against EGFR, HER2, and DHFR. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The SAR analysis of these multi-target inhibitors provides crucial insights into the structural requirements for potent and selective inhibition of EGFR, HER2, and DHFR.
Thiazole-Based Derivatives:
For thiazole-based inhibitors, the nature and position of substituents on the thiazole ring and associated phenyl rings play a critical role in their activity.
| Compound | Substitution on Phenyl Ring at C-4 of Thiazole | EGFR IC₅₀ (nM) tandfonline.com | VEGFR-2 IC₅₀ (nM) tandfonline.com |
| 7a | Unsubstituted | 145.1 ± 2.0 | - |
| 7b | 4-Cl | 114.2 ± 0.4 | - |
| 7c | Unsubstituted | 511.2 ± 3.2 | - |
| 7d | 4-Cl | 132.9 ± 1.2 | - |
| 10b | 4-OCH₃ | 40.7 ± 1.0 | 78.4 ± 1.5 |
| 10d | 3,4-di-OCH₃ | 32.5 ± 2.2 | 43.0 ± 2.4 |
As shown in the table, the introduction of a chloro substituent at the 4-position of the phenyl ring (compound 7b vs. 7a ) enhances EGFR inhibitory activity. Furthermore, the presence of methoxy (B1213986) groups on the phenyl ring, as seen in compounds 10b and 10d , leads to potent dual inhibition of both EGFR and VEGFR-2, with the dimethoxy-substituted compound 10d being the most potent tandfonline.com.
Imidazo[2,1-b]thiazole Derivatives:
In the imidazo[2,1-b]thiazole series, the substitution pattern on the fused ring system is critical for dual EGFR/HER2 inhibition.
| Compound | EGFR IC₅₀ (µM) nih.gov | HER2 IC₅₀ (µM) nih.gov | DHFR IC₅₀ (µM) nih.gov |
| 39 | 0.153 | 0.108 | 0.291 |
| 43 | 0.122 | 0.078 | - |
Compounds 39 and 43 emerged as potent dual inhibitors of EGFR and HER2. nih.gov Compound 39 also demonstrated significant inhibition of DHFR, highlighting its multi-targeted profile. The SAR studies for this class of compounds have emphasized the importance of a 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for their anticancer activity. nih.govmdpi.com
2-Alkoxycyanopyridine Derivatives:
For the 2-alkoxycyanopyridine derivatives, the nature of the alkoxy side chain and the substituents on the phenyl rings are key determinants of their inhibitory potency.
| Compound | EGFR IC₅₀ (µM) nih.gov | HER2 IC₅₀ (µM) nih.gov | DHFR IC₅₀ (µM) nih.gov |
| 4b | 0.248 | 0.156 | 0.138 |
| 4c | 0.138 | 0.092 | 0.193 |
Compounds 4b and 4c were identified as potent dual inhibitors of EGFR and HER2, with compound 4c showing superior activity against both kinases. Both compounds also exhibited potent inhibition of DHFR. nih.gov Molecular modeling studies have indicated that the 3-cyanopyridine (B1664610) core, the two substituted phenyl rings, and the propoxy side chain are crucial for binding to the active sites of these enzymes. nih.gov
Mechanistic Elucidation of Egfr/her2/dhfr in 1 Action
Enzymatic Inhibition Profile
EGFR/HER2/DHFR-IN-1 demonstrates a potent inhibitory effect on three distinct enzymes crucial for cancer cell proliferation and survival. benchchem.commedchemexpress.com The compound's efficacy is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Inhibition of EGFR Kinase Activity
This compound acts as a potent inhibitor of the tyrosine kinase domain of EGFR. benchchem.com This inhibition is critical as EGFR is a key driver of cell proliferation, and its overexpression or mutation is linked to the development of aggressive cancers. benchchem.com The compound has been shown to have an IC50 value of 0.153 μM against EGFR. medchemexpress.comresearchgate.netmedchemexpress.com
Inhibition of HER2 Kinase Activity
Similarly, the compound effectively inhibits the kinase activity of HER2, another member of the epidermal growth factor receptor family. benchchem.com The inhibition of HER2, often overexpressed in various cancers, disrupts critical signaling for tumor growth. benchchem.com this compound exhibits strong potency against HER2 with an IC50 value of 0.108 μM. medchemexpress.comresearchgate.netmedchemexpress.com
Inhibition of DHFR Enzymatic Activity
In addition to its kinase inhibition, this compound targets DHFR, an essential enzyme in the folate metabolic pathway. benchchem.com By inhibiting DHFR, the compound interferes with the synthesis of nucleotides, which is necessary for DNA replication and repair, ultimately leading to impaired cell division. benchchem.com The IC50 value for its inhibition of DHFR is 0.291 μM. medchemexpress.comresearchgate.netmedchemexpress.com
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC50 Value (μM) |
| Epidermal Growth Factor Receptor (EGFR) | 0.153 medchemexpress.comresearchgate.netmedchemexpress.com |
| Human Epidermal Growth Factor Receptor 2 (HER2) | 0.108 medchemexpress.comresearchgate.netmedchemexpress.com |
| Dihydrofolate Reductase (DHFR) | 0.291 medchemexpress.comresearchgate.netmedchemexpress.com |
Downstream Signal Transduction Pathway Modulation
The binding and activation of EGFR and HER2 receptors typically trigger a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. mdpi.comresearchgate.net this compound's primary mechanism involves disrupting these downstream pathways by inhibiting the initial receptor kinase activity. benchchem.com
Impact on PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that is activated by EGFR and HER2. mdpi.comresearchgate.netmdpi.com This pathway is crucial for regulating cell survival, proliferation, and metabolism. mdpi.comnih.gov Dimerization and activation of HER2 receptors, particularly HER2-HER3 heterodimers, are potent activators of the PI3K/AKT pathway. nih.govmdpi.com By inhibiting the kinase activity of EGFR and HER2, this compound effectively blocks the activation of this pro-survival pathway, contributing to its anticancer effects. benchchem.com The hyperactivation of the PI3K/AKT/mTOR pathway is one of the most important signaling cascades downstream of HER2. mdpi.com
Impact on RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another critical signaling route activated by EGFR and HER2. mdpi.comresearchgate.netnih.gov This pathway is primarily involved in regulating cell proliferation and gene expression. mdpi.comnih.gov Both homodimers of EGFR and HER2 can strongly couple to the RAS-to-ERK pathway. nih.gov The inhibition of EGFR and HER2 by this compound leads to the disruption of this signaling cascade, thereby impeding uncontrolled cell proliferation. benchchem.com
Modulation of STAT3 Signaling
While direct experimental evidence detailing the specific effects of this compound on Signal Transducer and Activator of Transcription 3 (STAT3) signaling is not extensively documented in the available research, the inhibition of EGFR and HER2 is known to impact this pathway. Both EGFR and HER2 can activate STAT3, a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. nih.gov The activation of STAT3 is often associated with tumor progression and resistance to therapies. tvarditherapeutics.com
In the context of HER2-positive breast cancer, the nuclear translocation of STAT3 can be a key event in signaling. nih.gov Inhibition of EGFR and HER2 by other dual inhibitors, such as lapatinib (B449), has been shown to reduce STAT3 phosphorylation and its subsequent nuclear translocation. oncotarget.com Given that this compound inhibits both EGFR and HER2, it is plausible that it could similarly modulate STAT3 signaling, although direct studies on this specific compound are needed for confirmation.
Inhibition of EGFR and HER2 Phosphorylation
A primary mechanism of action for this compound is the inhibition of the kinase activity of both EGFR and HER2. benchchem.com This inhibition prevents the autophosphorylation of these receptors, a critical step in the activation of downstream signaling pathways that drive cell growth and proliferation. benchchem.com Research has shown that this compound effectively reduces the phosphorylation levels of both EGFR and HER2. By binding to the ATP-binding site in the cytoplasmic domain of these receptors, the compound blocks the transfer of phosphate (B84403) groups, thereby inactivating them.
The inhibitory activity of this compound has been quantified in biochemical assays, demonstrating its potency against these kinases.
| Target | IC50 (μM) |
|---|---|
| EGFR | 0.153 |
| HER2 | 0.108 |
| DHFR | 0.291 |
Effect on Nuclear Translocation of EGFR and HER2
The nuclear translocation of EGFR and HER2 is an area of active research, with studies indicating that these receptors can function as transcriptional regulators within the nucleus, influencing the expression of genes involved in cell proliferation and survival. nih.govplos.orgnih.gov While direct evidence on the effect of this compound on the nuclear translocation of EGFR and HER2 is not specifically available in the reviewed literature, the mechanism of other dual inhibitors provides some insight. For instance, the dual EGFR/HER2 inhibitor lapatinib has been shown to inhibit the nuclear translocation of both EGFR and HER2. plos.orgnih.gov This inhibition is believed to contribute to its anticancer effects by preventing the receptors from acting as nuclear transcription factors. plos.orgnih.gov Given that this compound also targets both EGFR and HER2, it may exert a similar effect, but further investigation is required to confirm this.
Cellular Effects
The inhibition of EGFR, HER2, and DHFR by this compound translates into significant cellular consequences, ultimately leading to the suppression of cancer cell growth.
Induction of Cell Cycle Arrest (e.g., G1/S, S phase)
This compound has been demonstrated to induce cell cycle arrest, a critical mechanism for halting the uncontrolled proliferation of cancer cells. Specifically, in MCF-7 breast cancer cells, treatment with this compound leads to an arrest at the G1/S phase transition. medchemexpress.com This effect is a direct consequence of the inhibition of EGFR and HER2, which are key regulators of the cell cycle. The simultaneous inhibition of DHFR by this compound can also contribute to cell cycle arrest, as DHFR is essential for the synthesis of nucleotides required for DNA replication in the S phase. Some related compounds that also inhibit DHFR have been observed to cause cell cycle arrest in the S phase.
Initiation of Apoptosis
In addition to halting the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death. medchemexpress.com This is a crucial outcome for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis by this compound has been observed in various cancer cell lines, including the MCF-7 breast cancer cell line. medchemexpress.com
The apoptotic process initiated by this compound involves the activation of the caspase cascade, a family of proteases that execute the dismantling of the cell. A key player in this process is caspase-3, an executioner caspase. Studies have shown that treatment with this compound leads to an increase in the expression and activity of caspase-3. medchemexpress.com This upregulation of caspase-3 is a clear indicator that the compound triggers the apoptotic pathway, leading to the death of cancer cells.
Apoptotic Pathway Engagement
The compound this compound initiates programmed cell death, or apoptosis, through a multi-targeted mechanism of action. benchchem.comtargetmol.com Its ability to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR) leads to the engagement of apoptotic pathways through distinct but convergent routes. benchchem.commedchemexpress.eumedchemexpress.com
The inhibition of the tyrosine kinase domains of both EGFR and HER2 is a primary trigger for apoptosis. benchchem.com By binding to these receptors, the compound reduces their phosphorylation levels, which in turn disrupts critical downstream signaling cascades, including the PI3K/AKT and MAPK pathways, that are essential for cell survival. benchchem.com The interruption of these signals is understood to alter the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, the inhibition of pathways downstream from EGFR/HER2 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as BIM. nih.gov
Concurrently, the inhibition of DHFR contributes significantly to the compound's pro-apoptotic effects. benchchem.com DHFR is a crucial enzyme in the synthesis of nucleotides, which are the building blocks of DNA. benchchem.com By blocking DHFR, the compound impairs DNA synthesis and repair, leading to replicative stress and cell death. benchchem.com Furthermore, in vivo studies have substantiated the compound's apoptotic activity by demonstrating an increase in the immunoexpression of caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.comnih.gov Research has identified this compound (also referred to in literature as compound 39) as a potent inducer of apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net
Table 1: Inhibitory Concentration (IC50) of this compound Against Target Enzymes This table presents the half-maximal inhibitory concentrations (IC50) for the compound against its three primary targets, indicating its potency.
| Target Enzyme | IC50 (μM) | Reference |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | 0.153 | medchemexpress.comnih.gov |
| HER2 (Human Epidermal Growth Factor Receptor 2) | 0.108 | medchemexpress.comnih.gov |
| DHFR (Dihydrofolate Reductase) | 0.291 | medchemexpress.comnih.gov |
Modulation of Cell Proliferation
This compound effectively modulates cell proliferation primarily by inducing cell cycle arrest. targetmol.commedchemexpress.eu This cytostatic effect is a direct result of its multi-target inhibitory profile, which obstructs key processes required for cell division. The compound has demonstrated a particular potency in inhibiting the growth of cancer cells that are dependent on EGFR and HER2 signaling, such as the MCF-7 breast cancer cell line. medchemexpress.comnih.gov
The modulation of the cell cycle occurs at two distinct checkpoints. The inhibition of EGFR and HER2 kinase activity is responsible for causing an arrest at the G1 phase of the cell cycle. medchemexpress.com These receptors, when activated, normally promote the transition from G1 to the S phase by activating signaling pathways that lead to the expression of genes crucial for cell cycle progression, such as c-fos, c-jun, and c-myc. thno.org By blocking these signals, the compound prevents cells from committing to DNA replication.
Simultaneously, the inhibition of DHFR leads to an arrest at the S phase. medchemexpress.commedchemexpress.com The depletion of the nucleotide pool resulting from DHFR blockade directly stalls DNA synthesis, a defining event of the S phase. The combined effect of inducing arrest at both the G1 and S phases results in a potent blockade of cellular proliferation. benchchem.commedchemexpress.comnih.govresearchgate.net Research has consistently shown that this compound arrests the cell cycle at the G1/S transition in MCF-7 cells. medchemexpress.comnih.govresearchgate.net
Table 2: Research Findings on Cell Proliferation and Cycle Arrest This table summarizes key experimental findings regarding the effect of this compound on cancer cell lines.
| Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Potent growth inhibition and induction of apoptosis. | Dual inhibition of EGFR/HER2 kinase and DHFR. | medchemexpress.comnih.gov |
| General Cancer Cells | Cell cycle arrest at the G1/S phase. | EGFR/HER2 inhibition causes G1 arrest; DHFR inhibition causes S phase arrest. | benchchem.commedchemexpress.com |
Preclinical in Vitro Research Methodologies and Findings
Cell Line Models and Selection
The selection of cell lines for in vitro testing is crucial for evaluating the efficacy of an anticancer compound across different cancer types with varying molecular profiles. Egfr/her2/dhfr-IN-1 has been tested against a panel of human cancer cell lines derived from breast, liver, colorectal, lung, prostate, and cervical cancers. The choice of these lines is often based on their known expression levels of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and their reliance on the folate metabolic pathway, which involves Dihydrofolate Reductase (DHFR).
Breast cancer cell lines are fundamental in the study of targeted therapies due to their well-defined receptor statuses. The MCF-7 cell line, which is estrogen receptor (ER) positive and represents a luminal A subtype, is frequently used. plos.orgnih.gov this compound has demonstrated high selectivity and potent cytotoxic activity against MCF-7 cells. medchemexpress.com Studies show that the compound induces cell cycle arrest at the G1/S phase and promotes apoptosis in this cell line. medchemexpress.comresearchgate.net The half-maximal inhibitory concentration (IC50) against MCF-7 cells was determined to be 1.83 μM. medchemexpress.com
The SKBr3 cell line is characterized by high overexpression of HER2, making it a key model for testing HER2-targeted agents. plos.orgnih.gov The MDA-MB-231 cell line, a triple-negative breast cancer (TNBC) model (ER-negative, PR-negative, and HER2-negative), is known to express high levels of EGFR and is used to assess compound efficacy in this aggressive breast cancer subtype. iiitd.edu.innih.govaging-us.com While HER2 overexpression in some cell lines promotes proliferation, this effect is not always observed in MDA-MB-231 cells, where EGFR activity can influence the outcome. nih.gov
Hepatocellular carcinoma (HCC) is another cancer type where EGFR and HER2 signaling pathways can play a role in proliferation. nih.gov The HepG2 cell line is a well-established model for liver cancer research. researchgate.netnih.gov In vitro studies demonstrated that this compound inhibits the growth of HepG2 cells with an IC50 value of 3.48 μM. medchemexpress.com
Colorectal cancer cell lines are utilized to investigate the compound's effect on gastrointestinal tumors. The HCT-116 cell line is a commonly used model in colon cancer research. researchgate.netplos.orgjcancer.org this compound exhibited cytotoxic activity against HCT-116 cells, with a reported IC50 value of 6.08 μM. medchemexpress.com The LoVo cell line is another model for human colon adenocarcinoma. frontiersin.org The selection of these cell lines allows for the evaluation of the inhibitor's activity in tumors where EGFR is a relevant therapeutic target. nih.gov
Non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299, are critical for testing EGFR inhibitors, as EGFR mutations and overexpression are common drivers in this malignancy. oncotarget.comnih.gov These cell lines are often selected for their known EGFR status; for instance, A549 cells have a wild-type EGFR. plos.org They serve as models to study how inhibiting EGFR, in combination with other targets, can affect cell proliferation and survival. oncotarget.comnih.gov
The evaluation of this compound extends to cancers of the prostate and cervix. The PC-3 prostate cancer cell line and the HeLa cervical cancer cell line are standard models used in anticancer drug screening. researchgate.net The compound's cytotoxic effects were measured, yielding an IC50 of 12.74 μM for PC-3 cells and 4.78 μM for HeLa cells. medchemexpress.com The use of these cell lines helps to determine the broader spectrum of the compound's potential anticancer activity. medchemexpress.comresearchgate.net
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 1.83 | medchemexpress.com |
| HepG2 | Hepatocellular Carcinoma | 3.48 | medchemexpress.com |
| HCT-116 | Colorectal Carcinoma | 6.08 | medchemexpress.com |
| HeLa | Cervical Carcinoma | 4.78 | medchemexpress.com |
| PC-3 | Prostate Carcinoma | 12.74 | medchemexpress.com |
Quantitative Enzymatic Inhibition Assays (IC50 Determinations)
To confirm that the cytotoxic effects observed in cell lines are due to the intended mechanism of action, quantitative enzymatic assays are performed. These assays measure the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% (IC50). For this compound, its inhibitory potency was determined against EGFR, HER2, and DHFR enzymes.
The results confirmed that this compound is a multiple inhibitor, potently targeting both the EGFR/HER2 kinases and the DHFR enzyme. medchemexpress.comresearchgate.net The compound showed significant inhibitory activity with IC50 values of 0.153 μM for EGFR, 0.108 μM for HER2, and 0.291 μM for DHFR. medchemexpress.comresearchgate.netbenchchem.com This dual action of inhibiting key tyrosine kinases involved in cell proliferation and survival, along with a crucial enzyme in nucleotide synthesis, forms the basis of its multi-targeted therapeutic strategy. researchgate.netbenchchem.com
| Enzyme Target | IC50 (μM) | Reference |
|---|---|---|
| EGFR | 0.153 | medchemexpress.comresearchgate.netbenchchem.com |
| HER2 | 0.108 | medchemexpress.comresearchgate.netbenchchem.com |
| DHFR | 0.291 | medchemexpress.comresearchgate.netbenchchem.com |
Cell Viability and Cytotoxicity Assays (e.g., MTT, Sulforhodamine B)
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines using standard viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the Sulforhodamine B (SRB) assay, which quantifies total protein content, are commonly used methodologies. nih.govscirp.orgnih.govscispace.com
Research has demonstrated that this compound exhibits potent cytotoxic activity, particularly against MCF-7 breast cancer cells. medchemexpress.com The compound's inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cell growth, have been determined for its primary targets: EGFR, HER2, and DHFR. medchemexpress.com
In one study, the IC50 values for this compound were reported as 0.153 μM for EGFR, 0.108 μM for HER2, and 0.291 μM for DHFR in MCF-7 cells. medchemexpress.com Further testing revealed its cytotoxic effects against a range of other cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate carcinoma), and HeLa (cervical epithelioid carcinoma), with varying IC50 values. medchemexpress.com
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 1.83 | medchemexpress.com |
| HepG2 | Hepatocellular Carcinoma | 3.48 | medchemexpress.com |
| HCT-116 | Colorectal Carcinoma | 6.08 | medchemexpress.com |
| PC-3 | Prostate Carcinoma | 12.74 | medchemexpress.com |
Cell Cycle Distribution Analysis (e.g., Flow Cytometry)
Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Studies have shown that this compound induces cell cycle arrest, a critical mechanism for its anticancer activity. medchemexpress.com
Treatment of cancer cells with this compound leads to an accumulation of cells in the G1 and S phases of the cell cycle. medchemexpress.com This dual arrest is attributed to its multi-targeted nature. The inhibition of EGFR/HER2 kinase activity is responsible for the G1 phase arrest, while the inhibition of DHFR leads to arrest in the S phase. medchemexpress.com This disruption of the normal cell cycle progression ultimately inhibits cancer cell proliferation.
Apoptosis Detection Assays (e.g., Annexin V Staining, Caspase Activity)
The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. sigmaaldrich.com this compound has been shown to induce apoptosis in cancer cells through various assays. medchemexpress.com
Annexin V staining is a common method to detect early-stage apoptosis. sigmaaldrich.combiocompare.com In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. sigmaaldrich.comnih.gov Studies have demonstrated an increase in Annexin V-positive cells following treatment with this compound, confirming its pro-apoptotic activity. researchgate.netbiotium.com
Caspase activity assays are another crucial tool for evaluating apoptosis. Caspases are a family of proteases that play a central role in the execution of apoptosis. sigmaaldrich.com this compound has been found to increase the activity of key executioner caspases, such as caspase-3. medchemexpress.com This activation of the caspase cascade is a definitive indicator of apoptosis induction. nih.gov
Protein Expression and Phosphorylation Analysis (e.g., Western Blot)
Western blot analysis is a fundamental technique used to detect and quantify specific proteins within a cell lysate. This method has been instrumental in elucidating the molecular mechanisms of this compound's action on its target proteins and downstream signaling pathways.
Studies have utilized Western blotting to confirm the inhibition of EGFR and HER2 phosphorylation. life-science-alliance.orgresearchgate.net Phosphorylation is a key step in the activation of these receptor tyrosine kinases. By demonstrating a decrease in the phosphorylated forms of EGFR and HER2, researchers have provided direct evidence of the compound's inhibitory effect on these critical cancer-driving proteins. life-science-alliance.orgaacrjournals.org Furthermore, Western blot analyses have been employed to examine the expression levels of proteins involved in cell cycle regulation and apoptosis, providing a deeper understanding of the compound's cellular effects. oncotarget.com
Gene Expression Analysis (e.g., RT-PCR, cDNA Microarray)
To understand the broader impact of this compound on cellular function, researchers have employed techniques to analyze changes in gene expression. Reverse transcription-polymerase chain reaction (RT-PCR) and cDNA microarrays are powerful tools for this purpose. scielo.br
RT-PCR allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insights into the expression levels of individual genes. waocp.com This technique can be used to confirm the downregulation of genes involved in cell proliferation and survival that are downstream of the EGFR and HER2 signaling pathways. thno.orgnih.gov
cDNA microarrays offer a more global perspective by allowing the simultaneous analysis of the expression levels of thousands of genes. scielo.br This approach can reveal widespread changes in gene expression patterns induced by this compound, identifying novel targets and pathways affected by the compound. Such analyses have shown that dual inhibition of EGFR and HER2 can lead to a more profound downregulation of genes related to nucleotide synthesis compared to single-target inhibitors. nih.gov
Synergistic Effects with Other Preclinical Therapeutic Agents
A significant area of preclinical research involves investigating the potential for this compound to work in synergy with other anticancer agents. The rationale is that combining drugs with different mechanisms of action can lead to enhanced therapeutic efficacy and potentially overcome drug resistance.
For instance, the dual inhibition of EGFR and HER2 by compounds like lapatinib (B449) has been shown to have synergistic effects when combined with fluoropyrimidines, a class of chemotherapy drugs. nih.govplos.org This synergy is attributed to the downregulation of thymidylate synthase (TS), a key enzyme in DNA synthesis and a target of fluoropyrimidines. plos.org Similarly, combining agents that target both EGFR and HER2, such as trastuzumab and an anti-EGFRvIII antibody, has demonstrated synergistic antitumor effects in breast cancer models. oncotarget.com The multi-target nature of this compound, which also inhibits DHFR, suggests a strong potential for synergistic interactions with a variety of other therapeutic agents.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-FU |
| Afatinib |
| Annexin V |
| AZD-4573 |
| AZD9291 |
| Bicalutamide |
| Capecitabine |
| CDKI-73 |
| Cetuximab |
| CH12 |
| Cisplatin |
| Erlotinib |
| Fadraciclib |
| Flavopiridol |
| Gefitinib (B1684475) |
| Herceptin |
| Lapatinib |
| Matuzumab |
| Ph3PAu[SC(OMe)=NC6H4F-3] |
| Rociletinib |
| Sulforhodamine B |
| Tarceva |
| Trastuzumab |
Preclinical In Vivo Research on this compound
The multi-target inhibitor, this compound, has been the subject of preclinical research to evaluate its potential as an anticancer agent. In vivo studies are critical for understanding its efficacy in a biological system, focusing on its ability to inhibit tumor growth and modulate key cellular pathways.
Preclinical in Vivo Research Models and Outcomes
Histopathological Evaluation of Tumor Sections
Histopathological analysis of tumor tissues from preclinical models provides critical insights into the cellular-level effects of a therapeutic agent. For this compound, in vivo studies have utilized immunohistochemistry (IHC) to examine changes in protein expression within the tumor microenvironment following treatment.
The primary histopathological finding from an in vivo anti-breast cancer assay was the significant recovery of caspase-3 immunoexpression in tumor sections from treated animals. nih.gov Caspase-3 is a key effector enzyme in the apoptotic cascade, and its increased expression is a widely accepted marker for cells undergoing programmed cell death. medchemexpress.com In a breast cancer model using Swiss albino female mice, treatment with a related compound resulted in a notable increase in caspase-3 immunoexpression, yielding a score of 1.33, indicating the induction of apoptosis within the tumor tissue. medchemexpress.com This finding directly demonstrates that the anti-tumor activity of this inhibitor class is mediated, at least in part, by the induction of apoptosis at the tissue level. nih.govnih.gov
Standard histopathological evaluation of tumors in such studies often includes baseline characterization of the target receptors, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), using IHC to confirm their expression levels in the xenograft models. aacrjournals.orgscirp.org
Table 1: Summary of Histopathological Findings for this compound This table is interactive. You can sort and filter the data.
| Analyte | Method | Observation | Implication | Reference |
|---|
Preclinical Pharmacodynamic Endpoints
Pharmacodynamic studies are essential to confirm that a drug is interacting with its intended targets in vivo and producing the desired biological effect. For this compound, preclinical studies have assessed several key pharmacodynamic endpoints to validate its multi-targeted mechanism of action.
A primary pharmacodynamic outcome measured in vivo is the reduction of tumor growth. In a breast cancer animal model, treatment with a structurally related thiazole (B1198619) derivative led to a significant reduction in tumor volume. nih.govmedchemexpress.com One study reported a tumor volume reduction rate of 76.5% following 20 days of administration, underscoring the potent anti-proliferative effect of this class of inhibitors in a living system. medchemexpress.com
The key molecular pharmacodynamic endpoint is the induction of apoptosis, which is consistent with the histopathological findings. The mechanism for this is tied to the compound's multiple targets. Inhibition of EGFR and HER2 kinase activity leads to the arrest of the cell cycle, specifically at the G1/S phase, and subsequent apoptosis. nih.govmedchemexpress.com Concurrently, the inhibition of Dihydrofolate Reductase (DHFR) disrupts nucleotide synthesis, further contributing to cell cycle arrest and apoptosis induction. medchemexpress.com The ability to induce apoptosis in cancer cells is a critical pharmacodynamic marker of efficacy. medchemexpress.com
While direct in vivo measurement of EGFR or HER2 phosphorylation was not detailed in the available literature for this specific compound, the downstream effects—cell cycle arrest and apoptosis—serve as robust pharmacodynamic evidence of target engagement. plos.org
Table 2: Key Preclinical Pharmacodynamic Endpoints and Outcomes This table is interactive. You can sort and filter the data.
| Endpoint | Assessment Method | Result | Mechanism | Reference |
|---|---|---|---|---|
| Tumor Growth | Caliper measurement of tumor volume | 76.5% reduction in a breast cancer model | Inhibition of cell proliferation | medchemexpress.com |
| Apoptosis Induction | Caspase-3 immunoexpression | Increased caspase-3 levels | Inhibition of EGFR/HER2 and DHFR | medchemexpress.com, nih.gov |
Mechanisms of Resistance to Egfr/her2/dhfr Inhibition
Intrinsic Resistance Mechanisms
Intrinsic or primary resistance refers to the inherent lack of response of cancer cells to a drug from the outset of treatment. nih.gov In the context of EGFR and HER2 inhibition, this can occur even in tumors harboring activating mutations in these receptors. nih.gov Several factors contribute to intrinsic resistance:
Pre-existing Genetic Alterations: Some tumors may harbor co-existing genetic alterations that bypass the need for EGFR or HER2 signaling. nih.gov For instance, mutations in genes downstream of EGFR/HER2, such as those in the PI3K/AKT or RAS/RAF/MEK/ERK pathways, can drive cell growth and survival independently of the targeted receptors. genome.jpmyadlm.org
De novo EGFR Mutations: Certain EGFR mutations, particularly insertions in exon 20, are associated with primary resistance to many EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net The de novo T790M mutation, although more commonly associated with acquired resistance, can be present at low levels before treatment and contribute to intrinsic resistance. mdpi.comnih.gov
Bypass Signaling: Overexpression or activation of other receptor tyrosine kinases can provide alternative signaling routes for cell survival and proliferation, rendering the inhibition of EGFR and HER2 ineffective. mdpi.com
DHFR-related Resistance: Intrinsic resistance to DHFR inhibitors can arise from increased cellular levels of the DHFR enzyme. researchgate.net
Acquired Resistance Mechanisms to EGFR/HER2 Inhibitors
Acquired resistance develops in tumors that initially respond to treatment but subsequently progress. This is a common phenomenon with EGFR and HER2 inhibitors and involves the selection and expansion of cancer cell clones with new resistance-conferring alterations. nih.gov
Upregulation or Activation of Alternative Receptor Tyrosine Kinases (e.g., MET, HER3, AXL, FGFR, IGF-1R)
A key mechanism of acquired resistance is "kinase switching," where cancer cells become dependent on alternative receptor tyrosine kinases (RTKs) for their growth and survival. oncotarget.com This bypasses the inhibited EGFR and HER2 pathways.
| Alternative RTK | Role in Resistance |
| MET | Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR TKIs, occurring in about 5-15% of resistant cases. medscape.comamegroups.org MET amplification leads to the activation of downstream pathways, including PI3K/AKT, often through its interaction with HER3. mdpi.com |
| HER3 | While HER3 has weak kinase activity, it is a critical signaling partner for other HER family members, including EGFR and HER2. Upregulation of HER3 and its ligand, heregulin, can reactivate downstream signaling. plos.org |
| AXL | Activation of the AXL receptor tyrosine kinase, often through its ligand Gas6, is another bypass track. nih.govoncotarget.com This can be accompanied by an epithelial-to-mesenchymal transition (EMT), further promoting resistance. oncotarget.com |
| FGFR | Amplification of fibroblast growth factor receptor (FGFR) genes can also mediate resistance to EGFR inhibitors. mdpi.com |
| IGF-1R | The insulin-like growth factor 1 receptor (IGF-1R) pathway can also be activated to sustain cell signaling and promote resistance. mdpi.comoncotarget.com |
Activation of Downstream Signaling Pathways (e.g., PI3K/AKT/mTOR, RAS/RAF/MEK/ERK)
Even with effective inhibition of EGFR and HER2 at the cell surface, resistance can emerge through the activation of key signaling cascades further downstream. nih.gov
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Acquired resistance can be driven by mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN, which negatively regulates this pathway. nih.govamegroups.org These alterations lead to constitutive activation of AKT, rendering the cells independent of upstream EGFR/HER2 signaling. amegroups.org
RAS/RAF/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is crucial for cell proliferation. nih.gov While KRAS mutations are more commonly associated with intrinsic resistance and are often mutually exclusive with EGFR mutations, amplification of genes within this pathway, such as MAPK1 (encoding ERK2), can lead to acquired resistance by reactivating ERK signaling. amegroups.orgmdpi.com
EGFR Gene Mutations (e.g., T790M, C797S)
Secondary mutations in the EGFR gene itself are a major cause of acquired resistance to EGFR TKIs.
| EGFR Mutation | Mechanism of Resistance |
| T790M | This "gatekeeper" mutation, located in exon 20, is the most common mechanism of resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases. oncotarget.commdpi.com The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of competitive inhibitors. oncotarget.comacs.org |
| C797S | The C797S mutation in exon 20 confers resistance to third-generation irreversible EGFR TKIs like osimertinib. mdpi.comspringermedizin.de This mutation replaces the cysteine residue that these inhibitors covalently bind to, thereby preventing their irreversible inhibition. acs.orgspringermedizin.de The therapeutic challenge posed by the C797S mutation depends on whether it is on the same allele (in cis) or a different allele (in trans) as the T790M mutation. biomolther.orgfrontiersin.org |
Extrachromosomal Mutant EGFR DNA Dynamics
Recent research has highlighted the role of extrachromosomal DNA (ecDNA) in mediating resistance to targeted therapies. scdi-montpellier.fr
Dynamic Regulation: Cancer cells can harbor mutant EGFR on ecDNA, which are small, circular DNA fragments separate from the chromosomes. nih.govaacrjournals.org
Reversible Resistance: In response to treatment with an EGFR inhibitor, tumor cells can eliminate the ecDNA carrying the mutant EGFR, leading to resistance. scdi-montpellier.frnih.gov Upon drug withdrawal, the ecDNA and the mutant EGFR can re-emerge, suggesting a dynamic and adaptive mechanism of resistance. nih.govresearchgate.net This reversible loss of the drug target presents a unique challenge for treatment. aacrjournals.org
Role of Molecular Chaperones (e.g., HSP90)
Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, including many that are implicated in cancer. aacrjournals.org
Stabilization of Oncoproteins: HSP90 plays a critical role in the conformational maturation and stability of both wild-type and mutant forms of EGFR and HER2, as well as other RTKs and downstream signaling molecules like AKT and RAF-1. amegroups.orgspandidos-publications.com
Overcoming Resistance: Mutant oncoproteins, such as EGFR with the T790M mutation, are often more dependent on HSP90 for their stability than their wild-type counterparts. aacrjournals.org Inhibition of HSP90 can lead to the degradation of these client proteins, thereby abrogating their signaling and potentially overcoming resistance to EGFR TKIs. amegroups.orgnih.gov Studies have shown that HSP90 inhibitors can be effective in cell lines with acquired resistance to EGFR TKIs, including those with the T790M mutation or those that have undergone a "kinase switch". nih.govnih.gov
Signal Cross-Talk and Compensatory Pathways
One of the primary mechanisms of resistance to EGFR and HER2 inhibitors is the activation of alternative signaling pathways that bypass the inhibited receptors, a phenomenon known as signal cross-talk. nih.gov Cancer cells can exploit the redundancy and interconnectedness of cellular signaling networks to maintain proliferation and survival despite the presence of a targeted inhibitor.
Key compensatory pathways implicated in resistance to EGFR/HER2 inhibition include:
Activation of other Receptor Tyrosine Kinases (RTKs) : Upregulation or activation of other RTKs, such as MET, AXL, and insulin-like growth factor 1 receptor (IGF-1R), can reactivate downstream signaling cascades like the PI3K/AKT and MAPK pathways, even when EGFR and HER2 are blocked. nih.govmdpi.comoncotarget.com
HER Family Receptor Heterodimerization : Although an inhibitor may target HER2, it may not effectively block the formation of heterodimers between HER2 and other HER family members like EGFR or HER3. nih.gov These heterodimers can continue to signal and drive tumor growth. nih.gov
Crosstalk with Non-RTK Pathways : Signaling pathways such as Notch and Wnt/β-catenin can interact with the EGFR/HER2 signaling network at various points. nih.govfrontiersin.org For example, the Notch pathway can be activated in response to EGFR inhibition, maintaining downstream signaling and promoting resistance. frontiersin.org The Wnt/β-catenin pathway's negative regulator, GSK3β, can be inactivated by both AKT and ERK, which are downstream of EGFR/HER2, illustrating a complex interplay. nih.gov
The activation of these compensatory pathways underscores the adaptability of cancer cells. By simultaneously targeting multiple key nodes in these interconnected pathways, as is the intention with multi-target inhibitors like Egfr/her2/dhfr-IN-1, it may be possible to preemptively block these escape routes.
Resistance Mechanisms to DHFR Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. researchgate.net Resistance to DHFR inhibitors, such as methotrexate (B535133) (MTX), is a well-documented phenomenon and can arise through several distinct mechanisms. researchgate.netbibliotekanauki.plnih.govscispace.com
A primary mechanism of acquired resistance to DHFR inhibitors is the amplification of the DHFR gene. bibliotekanauki.plbiorxiv.orgaacrjournals.org This leads to an overproduction of the DHFR enzyme, effectively titrating out the inhibitor and allowing the cell to maintain sufficient enzymatic activity for survival. researchgate.netbibliotekanauki.pl Studies have shown that exposing tumor cells to increasing concentrations of MTX can result in the selection of cells with amplified DHFR genes. bibliotekanauki.plresearchgate.net This amplification can manifest as extrachromosomal double-minutes or intrachromosomal homogenously staining regions. biorxiv.org Even low-level gene amplification has been shown to be sufficient to confer clinical resistance to MTX. bibliotekanauki.pl
The efficacy of a DHFR inhibitor is dependent on its ability to reach and remain at its intracellular target. Alterations in drug transport can significantly impact inhibitor concentration and lead to resistance.
Impaired Drug Uptake : Reduced function of drug transporters, such as the reduced folate carrier (RFC), can limit the entry of antifolates like MTX into the cell. nih.govpsu.edu
Enhanced Drug Efflux : Increased activity of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family (e.g., MRP1, MRP3), can actively pump the inhibitor out of the cell, lowering its intracellular concentration. oncohemakey.comaacrjournals.org
Mutations within the DHFR gene can alter the structure of the enzyme's active site, reducing its binding affinity for the inhibitor. pnas.orgbocsci.comresearchgate.net This allows the mutated enzyme to continue its function even in the presence of the drug. While this is a major cause of resistance to certain antifolates like pyrimethamine (B1678524) in malaria, it appears to be a less common mechanism of acquired resistance to MTX in cancer patients. bibliotekanauki.plpnas.org However, specific mutations in DHFR can significantly impact the binding of inhibitors, influencing the fitness landscape under the selective pressure of the drug. researchgate.netresearchgate.netbiorxiv.org
Strategies to Overcome Resistance Through Multi-Target Approaches
The development of resistance to single-target therapies has spurred the investigation of multi-target approaches to cancer treatment. ascopubs.orgnih.govnih.govmdpi.comfrontiersin.org By simultaneously inhibiting multiple critical pathways, it is possible to overcome or delay the onset of resistance.
The rationale behind multi-target inhibitors like this compound is to create a more robust and durable antitumor effect. benchchem.commedchemexpress.comnih.gov This strategy is based on several key principles:
Blocking Compensatory Pathways : As discussed, cancer cells often circumvent the inhibition of one pathway by activating another. nih.govascopubs.org A multi-target inhibitor can block both the primary and the escape pathways. For instance, combining EGFR/HER2 inhibition with the targeting of downstream pathways like PI3K/AKT or MAPK has shown promise in preclinical studies. frontiersin.org
Synergistic Effects : Inhibiting multiple targets can lead to a synergistic antitumor effect, where the combined effect is greater than the sum of the individual effects. nih.gov For example, the dual inhibition of EGFR and HER2 can be more effective at downregulating key survival proteins like thymidylate synthase compared to single-agent inhibition. plos.org
Overcoming Heterogeneity : Tumors are often heterogeneous, with different cell populations relying on different signaling pathways for survival. A multi-target approach can be effective against a broader range of cancer cells within a tumor. benchchem.com
The design of this compound to inhibit both the EGFR/HER2 signaling axis and the essential metabolic enzyme DHFR is a prime example of this strategy. benchchem.commedchemexpress.comnih.gov This approach aims to simultaneously halt receptor-driven proliferation and interfere with DNA synthesis, potentially leading to cell cycle arrest and apoptosis, and making it a promising candidate for overcoming drug resistance. benchchem.commedchemexpress.comnih.gov
Future Research Directions and Preclinical Translational Perspectives
Design and Synthesis of Novel EGFR/HER2/DHFR-IN-1 Analogues with Improved Potency and Selectivity
The development of novel analogues of this compound is a key area of future research. Building upon the existing imidazo[2,1-b]thiazole (B1210989) scaffold, medicinal chemists are focused on synthesizing new derivatives with enhanced potency and selectivity. nih.govresearcher.life For instance, the introduction of different substituents on the phenyl ring and modifications to the hydrazide side chain have been shown to significantly impact the compound's anticancer activity. nih.gov
Recent studies have highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for potent inhibitory activity. nih.gov The goal is to create analogues that exhibit superior inhibition of EGFR, HER2, and DHFR, leading to more effective tumor growth inhibition at lower concentrations. nih.govnih.gov Researchers are also exploring bioisosteric replacement of the central core to develop novel chemical entities with improved pharmacological properties. researchgate.net
Table 1: Inhibitory Activity of this compound and its Analogues
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | DHFR IC₅₀ (µM) | Cell Line |
| This compound (Compound 39) | 0.153 nih.govmedchemexpress.com | 0.108 nih.govmedchemexpress.com | 0.291 nih.govmedchemexpress.com | MCF-7 |
| Compound 43 | 0.122 nih.gov | 0.078 nih.gov | - | MCF-7 |
| Compound 4b | 0.248 nih.govmedchemexpress.com | 0.156 nih.govmedchemexpress.com | 0.138 nih.govmedchemexpress.com | MCF-7 |
| Compound 4c | 0.138 nih.govmedchemexpress.com | 0.092 nih.govmedchemexpress.com | 0.193 medchemexpress.com | MCF-7 |
Exploration of Allosteric Inhibition Strategies for EGFR/HER2/DHFR
While this compound and its current analogues are primarily ATP-competitive inhibitors, exploring allosteric inhibition presents a novel and promising avenue for future research. nih.govmdpi.com Allosteric inhibitors bind to sites on the receptor distinct from the ATP-binding pocket, offering the potential to overcome resistance mutations that arise in the active site. nih.govfrontiersin.org
The discovery of allosteric sites on EGFR has opened up new possibilities for drug design. nih.gov Future research will likely focus on designing dual-targeting inhibitors that combine an orthosteric (active site) binding component with an allosteric modulating component. This could lead to synergistic effects and a more profound and durable inhibition of EGFR and HER2 signaling. mdpi.com The identification of potent allosteric antibodies against EGFR further supports the viability of this strategy. nih.gov
Investigation of Combination Therapies with this compound in Preclinical Models
The multi-targeted nature of this compound makes it an ideal candidate for combination therapies. Preclinical studies combining this inhibitor with other anticancer agents could reveal synergistic interactions that lead to enhanced tumor cell killing and delayed resistance. benchchem.combenchchem.com
Potential combination partners could include:
Chemotherapeutic agents: Combining with traditional chemotherapy could target different cellular processes, leading to a more comprehensive attack on cancer cells.
Other targeted therapies: Pairing with inhibitors of downstream signaling pathways, such as the PI3K/AKT or MAPK pathways, could block escape routes that cancer cells use to evade single-agent therapies. nih.gov
Immunotherapies: Investigating the potential of this compound to modulate the tumor microenvironment could pave the way for combinations with immune checkpoint inhibitors. nih.govmdpi.com
Advanced Computational Modeling for Optimized Inhibitor Design
Advanced computational modeling techniques are indispensable for the rational design of next-generation EGFR/HER2/DHFR inhibitors. tandfonline.comnih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the inhibitor and its target enzymes. researcher.lifetandfonline.comnih.gov
These computational tools can be used to:
Predict the binding affinity and selectivity of novel analogues. tandfonline.com
Identify key structural features required for potent inhibition. nih.gov
Guide the design of inhibitors with improved pharmacokinetic properties. mdpi.com
Explore the conformational changes induced by inhibitor binding. nih.gov
By leveraging these in silico methods, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Identification of Preclinical Biomarkers for Response and Resistance to this compound
To facilitate the clinical translation of this compound, it is crucial to identify preclinical biomarkers that can predict which tumors will respond to treatment and which are likely to be resistant. nih.govnih.gov This will enable patient stratification and a more personalized approach to cancer therapy.
Potential biomarkers could include:
Gene expression signatures: Overexpression of EGFR and HER2 are known predictive biomarkers for response to targeted therapies. nih.govthno.org
Mutational status: Identifying specific mutations in EGFR, HER2, or other related genes could correlate with sensitivity or resistance. nih.gov
Protein expression levels: Measuring the levels of key proteins in the signaling pathways affected by the inhibitor, such as phosphorylated EGFR and HER2, could serve as pharmacodynamic biomarkers. thno.org
Metabolic profiles: Given the inhibition of DHFR, alterations in folate metabolism could also be explored as potential biomarkers.
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models
Thorough pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues. researchgate.netnih.gov These studies provide critical information for determining the optimal dosing regimen and predicting the therapeutic window in humans.
Key aspects to be investigated include:
Bioavailability: Assessing the extent to which the compound reaches the systemic circulation after administration. nih.gov
Half-life: Determining how long the compound remains in the body. nih.gov
Tissue distribution: Understanding where the compound accumulates in the body, particularly its concentration in tumor tissue versus normal tissues.
Metabolism: Identifying the metabolic pathways and potential for drug-drug interactions.
Pharmacodynamic effects: Correlating the drug concentration with the inhibition of its targets (EGFR, HER2, and DHFR) and downstream signaling pathways in vivo. nih.gov
Evaluation of this compound Impact on the Tumor Microenvironment in Preclinical Systems
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. nih.govmdpi.com Future research should investigate the impact of this compound on the various components of the TME in preclinical models. mdpi.com
This includes studying its effects on:
Angiogenesis: The formation of new blood vessels that supply tumors with nutrients. nih.gov
Immune cells: The inhibitor's potential to modulate the activity of tumor-infiltrating lymphocytes, macrophages, and other immune cells. mdpi.com
Stromal cells: The interaction of the inhibitor with cancer-associated fibroblasts and other stromal components that support tumor growth. nih.gov
Understanding how this compound influences the TME could reveal new therapeutic opportunities and rationale for combination therapies, particularly with immunomodulatory agents. mdpi.commdpi.com
Development of Preclinical Models for Specific Cancer Types Responsive to Multi-Target Inhibition
The translational potential of a multi-target agent like this compound is critically dependent on the availability and utilization of robust preclinical models that can accurately predict clinical efficacy. The simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR) presents a unique therapeutic strategy, but it also necessitates sophisticated models that can recapitulate the complex interplay of these pathways in human cancers. benchchem.comnih.gov Future research must prioritize the development and characterization of such models to guide the clinical development of this compound and similar multi-target inhibitors.
The rationale for developing specific preclinical models stems from the heterogeneity of cancer. Tumors that overexpress both EGFR and HER2 are found in various malignancies, including breast, gastric, and lung cancer, and this co-expression can lead to resistance to therapies targeting a single receptor. thno.orgaacrjournals.orgnih.gov For instance, EGFR overexpression has been identified as a potential mechanism of resistance to HER2-targeted antibody-drug conjugates (ADCs). nih.gov A multi-target inhibitor that can block both receptors simultaneously offers a clear advantage. Furthermore, the inhibition of DHFR, an enzyme crucial for nucleotide synthesis, attacks the proliferative engine of cancer cells through an orthogonal mechanism, potentially synergizing with the blockade of growth factor signaling and overcoming resistance. benchchem.com
Cell Line-Derived Xenograft (CDX) Models: Initial in vivo testing of this compound has utilized CDX models. Studies in Swiss albino mice bearing breast cancer demonstrated significant tumor volume reduction, validating the compound's anti-cancer activity in a living system. medchemexpress.com The MCF-7 breast cancer cell line, which is HER2-positive and sensitive to the compound in vitro, has been a foundational model. benchchem.commedchemexpress.com Future work should expand the portfolio of CDX models to include cell lines from other cancer types that have demonstrated sensitivity to the inhibitor. This includes cell lines from liver (HepG2), cervical (HeLa), colon (HCT-116), and prostate (PC-3) cancers, which would allow for the evaluation of efficacy across a broader spectrum of malignancies. medchemexpress.eu
Table 1: In Vitro Activity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast | 1.83 | medchemexpress.com |
| Egfr/her2/dhfr-IN-2 | Hep G2 | Liver | 9.14 | medchemexpress.eu |
| Egfr/her2/dhfr-IN-2 | HeLa | Cervical | 7.33 | medchemexpress.eu |
| Egfr/her2/dhfr-IN-2 | HCT 116 | Colon | 24.87 | medchemexpress.eu |
| Egfr/her2/dhfr-IN-2 | PC-3 | Prostate | 20.07 | medchemexpress.eu |
| Egfr/her2/dhfr-IN-2 | MCF7 | Breast | 6.16 | medchemexpress.eu |
| EGFR/DHFR-IN-1 | - | - | 0.151 (EGFR) | medchemexpress.com |
| EGFR/DHFR-IN-1 | - | - | 0.541 (DHFR) | medchemexpress.com |
Patient-Derived Xenograft (PDX) Models: While CDX models are useful for initial screening, patient-derived xenograft (PDX) models are considered more reliable for predicting clinical outcomes. nih.gov PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, better retain the genetic and histological characteristics of the original tumor. The development of a bank of PDX models from specific cancer types known to be driven by EGFR and/or HER2 is a critical next step. For example, studies on the multi-target kinase inhibitor BPR1J481 successfully used CRC PDX models to establish clinical indications and demonstrate anti-cancer mechanisms. nih.gov A similar strategy should be adopted for this compound.
Future efforts should focus on establishing PDX models from:
HER2-positive and Triple-Negative Breast Cancers: Particularly those with co-expression of EGFR, to test the hypothesis that dual inhibition can overcome resistance to single-agent HER2 therapies.
Non-Small Cell Lung Cancer (NSCLC): Focusing on tumors with known EGFR mutations or amplifications, as well as those with HER2 overexpression.
Gastric Cancer: Where both EGFR and HER2 have been identified as negative prognostic factors, making this tumor type a strong candidate for multi-target inhibition. aacrjournals.org
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to spontaneously develop tumors driven by specific genetic alterations (e.g., EGFR mutation or HER2 overexpression) provide an invaluable tool for studying tumor initiation, progression, and response to therapy in an immunocompetent host. Developing GEMMs that recapitulate the co-expression of EGFR and HER2 observed in human tumors would allow for a deeper investigation into the compound's efficacy and its impact on the tumor microenvironment.
Table 2: Proposed Preclinical Models for this compound Investigation
| Cancer Type | Preclinical Model Type | Key Characteristics | Research Focus |
| Breast Cancer | PDX | HER2+, EGFR+; Trastuzumab-resistant | Overcoming resistance to HER2-targeted therapy |
| Lung Cancer (NSCLC) | PDX / GEMM | EGFR-mutant, HER2-amplified | Efficacy in tumors with defined driver mutations |
| Gastric Cancer | PDX | EGFR+, HER2+ | Evaluating response based on biomarker status |
| Colorectal Cancer | PDX | KRAS/BRAF wild-type, EGFR+ | Exploring efficacy in a new indication |
By leveraging a diverse array of well-characterized preclinical models, researchers can more effectively define the patient populations most likely to benefit from this compound, investigate mechanisms of resistance, and optimize combination therapy strategies, thereby bridging the gap between preclinical discovery and clinical translation. nih.gov
Q & A
Q. What experimental methodologies are recommended to assess EGFR/HER2/DHFR-IN-1's binding affinity and selectivity across its primary targets (EGFR, HER2, DHFR)?
To evaluate binding affinity, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified kinase domains of EGFR, HER2, and DHFR. For selectivity profiling, screen against a panel of 50–100 kinases using competitive binding assays (e.g., ATP-Glo kinase assays). Validate results with cellular assays measuring phosphorylation inhibition (e.g., Western blotting in transfected HEK293 cells overexpressing target kinases) .
Q. How can researchers design in vitro and in vivo models to validate the compound’s target specificity and therapeutic window?
In vitro: Use isogenic cell lines with wild-type vs. mutant EGFR/HER2 to assess dependency on target inhibition. For DHFR, employ folate-deficient media to amplify DHFR dependency. In vivo: Prioritize patient-derived xenograft (PDX) models with confirmed EGFR/HER2 amplification or DHFR overexpression. Monitor tumor regression and off-target toxicity via histopathology and serum biomarkers (e.g., liver/kidney function tests) .
Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for comparing efficacy across cell lines. For in vivo studies, Kaplan-Meier survival analysis and Cox proportional hazards models are essential to evaluate therapeutic efficacy and safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between 2D cell cultures and 3D organoid models for this compound?
Address discrepancies by:
- Comparing drug penetration using mass spectrometry in 3D models.
- Evaluating stromal interactions (e.g., fibroblast-mediated resistance via cytokine arrays).
- Incorporating hypoxia markers (e.g., HIF-1α staining) to assess microenvironmental effects on drug activity .
Q. What strategies are recommended to identify and validate resistance mechanisms to this compound in heterogeneous tumor populations?
- Perform CRISPR-Cas9 screens to pinpoint genetic drivers of resistance.
- Use single-cell RNA sequencing (scRNA-seq) to map clonal evolution post-treatment.
- Validate findings with functional assays (e.g., overexpression of candidate resistance genes in sensitive cell lines) .
Q. How should researchers optimize combination therapies involving this compound to minimize overlapping toxicities?
- Conduct synergy screens (e.g., Chou-Talalay method) with FDA-approved kinase inhibitors.
- Prioritize combinations showing >10-fold selectivity in healthy vs. cancerous cells.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to stagger dosing schedules and reduce off-target effects .
Q. What computational tools are essential for predicting this compound’s polypharmacology and off-target liabilities?
Leverage molecular docking (e.g., AutoDock Vina) to simulate binding to non-target kinases. Validate predictions with thermal shift assays (TSA) and high-content imaging for phenotypic off-target effects (e.g., mitochondrial toxicity) .
Q. How can researchers design clinical trial biomarkers to stratify patients likely to respond to this compound?
- Use next-generation sequencing (NGS) to identify co-occurring mutations (e.g., PTEN loss, KRAS activation) in EGFR/HER2-amplified tumors.
- Develop liquid biopsy protocols (e.g., ctDNA analysis) to monitor dynamic resistance mutations (e.g., T790M in EGFR) .
Methodological Considerations
Q. What quality control measures are necessary when synthesizing and characterizing this compound for reproducibility?
Q. How should researchers address ethical and GDPR compliance challenges in translational studies involving patient-derived samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
